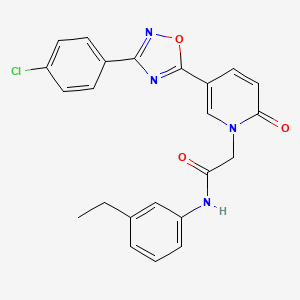

2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide

描述

This compound features a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group at position 3, linked to a 2-oxopyridin-1(2H)-yl moiety. The pyridinone ring is further connected via an acetamide bridge to a 3-ethylphenyl group. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug discovery .

属性

IUPAC Name |

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O3/c1-2-15-4-3-5-19(12-15)25-20(29)14-28-13-17(8-11-21(28)30)23-26-22(27-31-23)16-6-9-18(24)10-7-16/h3-13H,2,14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKZTPIEBCJMRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 377.9 g/mol. The structure includes a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Weight | 377.9 g/mol |

| LogP | 5.4 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 11 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the 1,2,4-oxadiazole structure. For instance, derivatives similar to this compound have demonstrated significant bactericidal effects against various strains of bacteria, including Staphylococcus spp. and other Gram-positive and Gram-negative pathogens . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. Notably, compounds within this structural class have been evaluated for their effects on L929 normal fibroblast cells and various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). Results indicate that some derivatives can enhance cell viability in normal cells while exhibiting cytotoxic effects on cancer cells at higher concentrations .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells:

- Inhibition of Enzymatic Activity : The oxadiazole ring can act as a competitive inhibitor for enzymes involved in critical metabolic pathways.

- DNA Interaction : Some studies suggest that oxadiazole derivatives can intercalate with DNA, disrupting replication processes in rapidly dividing cells.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives are known to induce oxidative stress in target cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens. The results showed that compounds similar to our target compound exhibited MIC values lower than standard antibiotics like ciprofloxacin .

Study 2: Cytotoxicity Profiling

Another research effort focused on the cytotoxic effects of oxadiazole derivatives on cancer cell lines. The findings indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity against A549 and HepG2 cells while maintaining low toxicity toward L929 cells .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related analogs from the evidence:

*Calculated based on molecular formula.

Key Observations

Structural Variations: The target compound’s 3-ethylphenyl-acetamide group distinguishes it from analogs like 11g–11i, which feature isopropyl-acetamide and chlorophenoxy/p-tolyloxy side chains . Ethyl groups may offer intermediate lipophilicity compared to bulkier isopropyl or smaller methyl groups.

Physicochemical Properties: Melting points for 11g–11i range from 108–135°C, correlating with substituent polarity and crystallinity. The target compound’s melting point is unreported but likely higher due to its rigid pyridinone-oxadiazole core. HPLC purity >99.7% in 11g–11i suggests robust synthetic protocols, which may be applicable to the target compound .

Biological Relevance: Compounds like 11g–11i are potent non-covalent proteasome inhibitors, with IC₅₀ values in the nanomolar range . Analogs with morpholine-sulfonyl groups (e.g., ) target kinase pathways, highlighting the acetamide-oxadiazole scaffold’s versatility .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。